tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate

Antibacterial Alanine racemase Synthetic methodology

Multi-step syntheses of protease inhibitors and antibacterial candidates require selective amine unmasking in acid-sensitive contexts. This Boc-protected 2-amino-1,3,4-thiadiazole enables orthogonal deprotection strategies unavailable to Cbz or Fmoc analogs. • Enables convergent synthesis without protecting group exchange • Delivers 60% isolated yield in amide coupling-15-fold higher than thiazole analogs • Improved organic-solvent solubility streamlines batch and flow process workup Ideal for late-stage diversification via sulfonylation, acylation, or urea formation in drug and agrochemical discovery.

Molecular Formula C7H11N3O2S
Molecular Weight 201.244
CAS No. 160416-00-2
Cat. No. B574064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1,3,4-thiadiazol-2-ylcarbamate
CAS160416-00-2
SynonymsCarbamic acid, 1,3,4-thiadiazol-2-yl-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC7H11N3O2S
Molecular Weight201.244
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NN=CS1
InChIInChI=1S/C7H11N3O2S/c1-7(2,3)12-6(11)9-5-10-8-4-13-5/h4H,1-3H3,(H,9,10,11)
InChIKeyJMADOEDQIOBPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate Overview


tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate (CAS 160416-00-2) is a heterocyclic building block wherein the exocyclic amine of 2-amino-1,3,4-thiadiazole is masked with an acid-labile tert-butoxycarbonyl (Boc) protecting group . With a molecular formula of C₇H₁₁N₃O₂S and a molecular weight of 201.25 g/mol , this compound serves as a protected progenitor to the 2-amino-1,3,4-thiadiazole pharmacophore—a privileged scaffold extensively explored for antimicrobial, anticancer, and agrochemical applications . The Boc group’s well-established compatibility with orthogonal protecting group strategies and its predictable cleavage under mild acidic conditions (e.g., TFA or HCl) render this compound a strategic intermediate for multi-step synthetic routes where the thiadiazole core must remain intact until late-stage deprotection [1].

Workflow
Multi-step heterocyclic synthesis
Acid-labile Boc protection enables late-stage amine unmasking
Selection Context
Protected 1,3,4-thiadiazole pharmacophore progenitor
Privileged scaffold for antimicrobial and agrochemical research
Procurement Note
Strategic building block over thiazole or oxazole analogs
May support higher synthetic throughput in library synthesis

Generic Substitution Risks for tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate


The term “Boc-amino-thiadiazole” encompasses multiple regioisomers and core variants, each with distinct reactivity and biological profiles. Substituting the 1,3,4-thiadiazole core with the 1,2,4-thiadiazole isomer alters the electronic distribution and hydrogen-bonding capacity of the heterocycle, leading to different target engagement in medicinal chemistry contexts [1]. Similarly, substituting with a thiazole ring (replacing one nitrogen with carbon) changes the ring’s aromaticity and metabolic stability [2]. Even within the 1,3,4-thiadiazole class, the choice of N-protecting group—Boc versus Cbz or Fmoc—dictates orthogonal deprotection conditions: Boc is cleaved under mild acid (e.g., 4 M HCl/dioxane), while Cbz requires hydrogenolysis and Fmoc requires basic conditions [3]. For multi-step syntheses of protease inhibitors or antibacterial candidates where the thiadiazole amine must be unmasked selectively in the presence of acid-sensitive functionalities, the Boc-protected variant offers unique strategic value that a Cbz- or Fmoc-protected analog cannot replicate without laborious protecting-group exchanges [3]. Therefore, indiscriminate interchange of in-class compounds introduces risks of synthetic incompatibility and altered physicochemical properties that can derail both medicinal chemistry campaigns and process-scale development.

Attribute
Risk Context
Core isomer
1,2,4-thiadiazole or thiazole substitution may alter electronic profile and target engagement; synthetic yield may not reproduce.
N-Protecting group
Cbz or Fmoc analogs require orthogonal deprotection conditions; acid-labile synthetic routes cannot use base- or hydrogenolysis-labile alternatives.
Unprotected amine
Free 2-amino-1,3,4-thiadiazole has lower organic solubility and may complicate reaction monitoring and extractive workup.

tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate Comparative Evidence


Synthetic Efficiency of 1,3,4-Thiadiazole over Thiazole

In a head-to-head comparison within the same study, the Boc-protected glycine-1,3,4-thiadiazole conjugate was obtained in a 60% isolated yield, whereas the analogous thiazole conjugate was isolated in only 4% yield [1]. This reflects the superior nucleophilicity and reactivity of the 2-amino-1,3,4-thiadiazole core under carbodiimide-mediated coupling conditions.

Synthetic yield vs thiazole
Head-to-head
60% vs 4% isolated yield
Supports selection for alanine racemase inhibitor library synthesis
Carbodiimide coupling conditions; may vary with steric bulk
Antibacterial Alanine racemase Synthetic methodology

Boc Orthogonal Deprotection Advantage

The Boc group on tert-butyl 1,3,4-thiadiazol-2-ylcarbamate is cleavable under acidic conditions (e.g., 25–50% TFA in DCM or 4 M HCl in dioxane at room temperature), whereas the commonly used Cbz group requires heterogeneous hydrogenation (H₂, Pd/C) and the Fmoc group requires basic conditions (20% piperidine/DMF) [1]. This acid-labile property makes the Boc-protected variant uniquely suited for routes that incorporate acid-stable but base- or hydrogenation-sensitive functional groups (e.g., certain esters, alkenes, or benzyl ethers).

Boc orthogonal deprotection
Class-level
Acid-labile vs Cbz (H₂/Pd) and Fmoc (base)
Enables acid-stable but base-/hydrogenation-sensitive routes
TFA/DCM or HCl/dioxane; review functional group tolerance
Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Improved Solubility and Handling with Boc Protection

The free base 2-amino-1,3,4-thiadiazole (CAS 4005-51-0) is a crystalline solid with a melting point of 181–182 °C and limited solubility in non-polar organic solvents . Installation of the Boc group increases lipophilicity (calculated logP increase of approximately 1.5–2.0 units based on fragment-based estimates), rendering the carbamate freely soluble in dichloromethane, THF, and ethyl acetate . This improved solubility facilitates homogeneous reaction conditions and simplifies extractive workup compared to the unprotected amine.

Solubility and handling
Data to verify
Estimated logP increase ~1.5–2.0 upon Boc protection
May support homogeneous reaction conditions and workup
Source-specific review; class-level inference
Solubility Process chemistry Handling properties

Application Scenarios for tert-Butyl 1,3,4-thiadiazol-2-ylcarbamate


Alanine Racemase Inhibitor Library Synthesis

The 60% isolated yield demonstrated for the Boc-protected 1,3,4-thiadiazole amide intermediate—15-fold higher than the analogous thiazole—makes this building block the first choice for constructing focused libraries of alanine racemase inhibitors [1]. Researchers can confidently select this compound over oxazole or thiazole alternatives to maximize synthetic throughput and minimize the cost of failed coupling reactions.

Multi-Step Synthesis with Orthogonal Amine Protection

In synthetic routes where an acid-labile amine protecting group is required alongside base-labile esters or hydrogenation-sensitive alkenes, the Boc group on tert-butyl 1,3,4-thiadiazol-2-ylcarbamate provides orthogonality that Cbz (requires H₂/Pd) and Fmoc (requires base) cannot offer [1]. This enables convergent synthetic strategies without protecting group exchange—particularly valuable in the construction of protease inhibitor candidates.

Scale-Up of Thiadiazole Drug Candidates

The improved organic-solvent solubility of the Boc-protected form relative to the free 2-amino-1,3,4-thiadiazole simplifies reaction setup, monitoring, and extractive workup in batch and flow processes [1]. Procurement teams supporting kilo-lab and pilot-plant operations should prioritize this protected intermediate to reduce solvent volume requirements and improve batch-to-batch consistency.

Agrochemical Discovery Using 1,3,4-Thiadiazole

The 1,3,4-thiadiazole core is a recognized pharmacophore in fungicidal and herbicidal chemistry [1]. The Boc-protected amine serves as a versatile late-stage diversification point: deprotection under mild acid reveals the free amine for subsequent sulfonylation, acylation, or urea formation, enabling rapid SAR exploration in crop protection R&D.

Application
Selection Property
Validation Focus
Alanine racemase inhibitor library synthesis
Reported higher coupling yield
Reaction throughput and failed coupling cost avoidance
Multi-step orthogonal amine protection
Acid-labile Boc orthogonality
Compatibility with base- or hydrogenation-sensitive groups
Thiadiazole drug candidate scale-up
Improved organic-solvent solubility
Process consistency and solvent volume reduction
Agrochemical 1,3,4-thiadiazole discovery
Late-stage diversification point
Rapid SAR via sulfonylation, acylation, or urea formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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